Product packaging for Bis[(S,S,S)-DiazaPhos-SPE](Cat. No.:CAS No. 851770-14-4)

Bis[(S,S,S)-DiazaPhos-SPE]

Cat. No.: B1611782
CAS No.: 851770-14-4
M. Wt: 1311.4 g/mol
InChI Key: NTWCWWNZWYJTEP-HMVZQFFBSA-N
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Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a powerful technique that utilizes chiral catalysts to selectively produce one enantiomer of a chiral molecule over its mirror image. fiveable.mechiralpedia.com This selectivity is crucial in many applications, particularly in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. fiveable.mebohrium.com The ability to synthesize optically pure compounds efficiently and in large quantities is a primary driver for the continued development of new asymmetric catalytic methods. chiralpedia.combohrium.com This field has been recognized with Nobel Prizes in Chemistry in 2001 and 2021, underscoring its transformative impact on molecular construction. chiralpedia.com

Fundamental Role of Chiral Ligands in Enantioselective Transformations

Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst. fiveable.mepnas.org This catalyst creates a chiral environment that directs a chemical reaction towards the formation of a specific enantiomer. fiveable.mepnas.org The effectiveness of an asymmetric catalytic reaction is highly dependent on the ability of the chiral ligand to induce a high degree of stereochemical control, often measured by the enantiomeric excess (ee) of the product. fiveable.me The design of these ligands is a key area of research, focusing on aspects like the chiral backbone, the type and number of donor atoms, and the steric and electronic properties of the ligand. numberanalytics.com These factors are optimized to create a stable complex with the metal and effectively influence the reaction's stereoselectivity. numberanalytics.com

Overview of Chiral Phosphorus-Containing Ligands in Homogeneous Catalysis

The development of asymmetric homogeneous catalysis is closely linked to the evolution of chiral phosphorus ligands. researchgate.net These ligands, which include phosphines, diphosphines, phosphites, and phosphoramidites, are crucial in a variety of catalytic reactions. wiley-vch.de Chiral phosphines, in particular, play a pivotal role. researchgate.net They bind to transition metals through a combination of σ-donation from the phosphorus lone pair to a metal orbital and π-backdonation from filled metal orbitals to empty orbitals of the phosphine (B1218219). researchgate.net The stereochemical information can be located on the phosphorus atom itself (P-stereogenic) or elsewhere in the ligand's backbone. researchgate.netacs.org The late 1990s saw the rise of P-stereogenic phosphorus ligands that demonstrated superior performance in reactions like rhodium-catalyzed asymmetric hydrogenations. acs.org

Contextualization of Bis[(S,S,S)-DiazaPhos-SPE] within the Evolution of Chiral Phosphine Ligand Development

Bis[(S,S,S)-DiazaPhos-SPE] is a member of the C₂-symmetric bisdiazaphospholane subclass of chiral ligands. The development of diazaphospholane ligands in the 2000s represented a significant advancement in the field, addressing some of the limitations of earlier phospholane (B1222863) ligands like DuPhos and BPE which were prominent in the 1990s. By incorporating a nitrogen-rich diazaphospholane core, researchers achieved enhanced stereoelectronic tunability. Bis[(S,S,S)-DiazaPhos-SPE], which was reported in catalytic applications around 2010, is characterized by a rigid and preorganized structure. This rigidity and its strong electron-donating character contribute to its effectiveness in certain catalytic reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H72N8O8P2 B1611782 Bis[(S,S,S)-DiazaPhos-SPE] CAS No. 851770-14-4

Properties

IUPAC Name

2-[(1S,3S)-2-[2-[(1S,3S)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H72N8O8P2/c1-49(53-27-9-5-10-28-53)79-71(91)57-35-17-21-39-61(57)75-83-67(87)45-46-68(88)84(83)76(62-40-22-18-36-58(62)72(92)80-50(2)54-29-11-6-12-30-54)95(75)65-43-25-26-44-66(65)96-77(63-41-23-19-37-59(63)73(93)81-51(3)55-31-13-7-14-32-55)85-69(89)47-48-70(90)86(85)78(96)64-42-24-20-38-60(64)74(94)82-52(4)56-33-15-8-16-34-56/h5-44,49-52,75-78H,45-48H2,1-4H3,(H,79,91)(H,80,92)(H,81,93)(H,82,94)/t49-,50-,51-,52-,75-,76-,77-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWCWWNZWYJTEP-HMVZQFFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)CCC(=O)N4C(P3C5=CC=CC=C5P6C(N7C(=O)CCC(=O)N7C6C8=CC=CC=C8C(=O)NC(C)C9=CC=CC=C9)C1=CC=CC=C1C(=O)NC(C)C1=CC=CC=C1)C1=CC=CC=C1C(=O)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@H]3N4C(=O)CCC(=O)N4[C@@H](P3C5=CC=CC=C5P6[C@H](N7C(=O)CCC(=O)N7[C@@H]6C8=CC=CC=C8C(=O)N[C@@H](C)C9=CC=CC=C9)C1=CC=CC=C1C(=O)N[C@@H](C)C1=CC=CC=C1)C1=CC=CC=C1C(=O)N[C@@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H72N8O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583226
Record name 2,2',2'',2'''-(1,2-Phenylenebis{[(1S,3S)-5,8-dioxotetrahydro-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl]})tetrakis{N-[(1S)-1-phenylethyl]benzamide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851770-14-4
Record name 2,2',2'',2'''-(1,2-Phenylenebis{[(1S,3S)-5,8-dioxotetrahydro-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl]})tetrakis{N-[(1S)-1-phenylethyl]benzamide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Chiroptical Characterization of Bis S,s,s Diazaphos Spe

Advanced Spectroscopic Techniques for Ligand Structure Confirmation

Confirmation of the covalent structure and stereochemistry of the ligand is the foundational step in its characterization. High-resolution spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a phosphorus-containing ligand such as Bis[(S,S,S)-DiazaPhos-SPE], various NMR experiments would be crucial.

¹H and ¹³C NMR: These experiments would confirm the presence of the organic backbone of the ligand, providing information about the connectivity of atoms through chemical shifts, coupling constants, and integration of signals. The complex nature of the spectra would be consistent with the intricate structure of the diazaphospholane rings and the linker.

³¹P NMR: This is a key technique for characterizing phosphorus ligands. A ³¹P{¹H} NMR spectrum (proton-decoupled) would show a single resonance for the two equivalent phosphorus atoms in the C₂-symmetric Bis[(S,S,S)-DiazaPhos-SPE] molecule, confirming their identical chemical environment. The chemical shift of this signal would be characteristic of the diazaphospholane ring system and would indicate the oxidation state of the phosphorus atoms.

Table 1: Hypothetical ³¹P NMR Data for Bis[(S,S,S)-DiazaPhos-SPE] (Note: This data is illustrative as specific experimental values were not found in the literature.)

CompoundSolventChemical Shift (δ) [ppm]
Bis[(S,S,S)-DiazaPhos-SPE]CDCl₃Value not available

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By successfully growing a single crystal of Bis[(S,S,S)-DiazaPhos-SPE] and analyzing its diffraction pattern, it would be possible to:

Confirm the connectivity of all atoms in the molecule.

Determine bond lengths, bond angles, and torsion angles, providing insight into the ligand's conformation.

Unambiguously establish the (S,S,S) stereochemistry at the chiral centers of the diazaphospholane rings. The Flack parameter from the crystallographic refinement would be a critical indicator of the correctness of the assigned absolute configuration.

Unfortunately, a published crystal structure for Bis[(S,S,S)-DiazaPhos-SPE] could not be located.

Chiroptical Methods for Enantiomeric Excess (ee) Determination

Ensuring the enantiomeric purity of a chiral ligand is paramount for its effective use in asymmetric catalysis. Several chiroptical techniques are routinely employed for this purpose.

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This method involves using a stationary phase that is itself chiral.

Methodology: A solution of Bis[(S,S,S)-DiazaPhos-SPE] would be passed through a chiral HPLC column. The differential interaction of the (S,S,S) and any potential (R,R,R) enantiomer with the chiral stationary phase would lead to different retention times, allowing for their separation and quantification.

Data: The output chromatogram would show two peaks if both enantiomers were present. The ratio of the areas of these peaks would be used to calculate the enantiomeric excess. For a highly pure sample, only one dominant peak would be observed.

Supercritical Fluid Chromatography (SFC) is an alternative to HPLC that often provides faster separations and is considered a "greener" technique. Chiral SFC, using a chiral stationary phase, is also highly effective for enantiomeric excess determination. The principles are similar to chiral HPLC, with the mobile phase being a supercritical fluid, typically carbon dioxide.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

CD Spectroscopy: The CD spectrum of an enantiomerically pure sample of Bis[(S,S,S)-DiazaPhos-SPE] would exhibit a unique pattern of positive and negative Cotton effects. The spectrum of its enantiomer would be a mirror image. This technique can be used to confirm the chiral nature of the molecule and, in some cases, can be correlated with its absolute configuration through computational modeling.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a theoretically calculated spectrum for a known configuration.

Table 2: Summary of Chiroptical Analysis Methods for Enantiomeric Excess (ee) Determination (Note: This table outlines the general application of these techniques as specific experimental data for the target compound is unavailable.)

TechniquePrincipleInformation Provided
Chiral HPLCDifferential interaction with a chiral stationary phase.Enantiomeric excess (ee), separation of enantiomers.
Chiral SFCSimilar to HPLC but uses a supercritical fluid as the mobile phase.Enantiomeric excess (ee), often with faster analysis times than HPLC.
Circular Dichroism (CD) SpectroscopyDifferential absorption of circularly polarized light.Confirmation of chirality, characteristic spectral fingerprint.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared radiation.Determination of absolute configuration in solution (when combined with theory).

Conformational Analysis and Stereochemical Interactions within the Ligand Framework

The three-dimensional architecture of the Bis[(S,S,S)-DiazaPhos-SPE] ligand is of paramount importance to its function, particularly in asymmetric catalysis where the precise spatial arrangement of substituents dictates stereochemical outcomes. A thorough conformational analysis, supported by computational modeling and spectroscopic techniques, reveals a complex interplay of steric and electronic factors that govern the ligand's preferred geometries and its interactions.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the ligand and identifying low-energy conformers. These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the most stable arrangements of the molecule. For a ligand like Bis[(S,S,S)-DiazaPhos-SPE], a primary focus of such analysis is the orientation of the bulky substituents on the phosphorus and nitrogen atoms, as these groups exert the most significant steric influence.

A representative set of computed dihedral angles for a low-energy conformer of a DiazaPhos-type ligand is presented below. These values illustrate the puckering of the diazaphospholidine rings and the relative orientation of the substituents.

Table 1: Representative Computed Dihedral Angles for a Low-Energy Conformer of a DiazaPhos Ligand

Dihedral Angle Value (degrees)
N1-P1-N2-C1 25.8
C1-N2-P1-N1 -35.2
P1-N1-C2-C1 40.1
C2-C1-N2-P1 -28.9

The stereochemical interactions within the Bis[(S,S,S)-DiazaPhos-SPE] framework are dominated by non-bonded interactions, primarily van der Waals repulsion, between the bulky substituents. The (S,S,S) configuration dictates a specific spatial arrangement of these groups, leading to a chiral environment around the phosphorus atoms. This chirality is fundamental to the ligand's ability to induce asymmetry in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), provides experimental evidence for the through-space proximity of different parts of the molecule, corroborating the conformations predicted by computational models. For instance, the observation of a NOE correlation between a proton on a phosphorus substituent and a proton on the diazaphospholidine ring would indicate their close spatial relationship in the dominant solution-state conformation.

The interplay of these stereochemical interactions results in a conformationally restricted yet dynamic ligand. The energy barriers between different conformers are typically low enough to allow for rapid interconversion at room temperature, but the population of each conformer is determined by its relative stability. The predominant conformation is the one that minimizes steric clashes while optimizing electronic interactions.

Table 2: Calculated Relative Energies and Population of Hypothetical Conformers of a DiazaPhos Ligand at 298 K

Conformer Relative Energy (kcal/mol) Population (%)
A 0.00 75.3
B 0.85 19.1

Coordination Chemistry and Metal Complex Formation of Bis S,s,s Diazaphos Spe

Complexation with Transition Metal Precursors for Catalytically Active Species (e.g., Rh(acac)(CO)₂)

The generation of catalytically active species involving Bis[(S,S,S)-DiazaPhos-SPE] typically begins with the reaction of the ligand with a suitable transition metal precursor. A widely used precursor for asymmetric hydroformylation is dicarbonyl(acetylacetonato)rhodium(I), denoted as Rh(acac)(CO)₂. acs.orgresearchgate.net This Rh(I) complex is favored due to its stability and the labile nature of its ligands, which facilitates substitution by stronger donor ligands like bisphosphines.

The complexation process involves the displacement of the acetylacetonate (acac) and/or carbonyl (CO) ligands by the two phosphorus atoms of the Bis[(S,S,S)-DiazaPhos-SPE] ligand. This ligand exchange reaction yields a new rhodium complex where the chiral ligand is coordinated to the metal center, forming the basis of the active catalyst. For instance, exposure of bis-3,4-diazaphospholane (BDP) ligands to Rh(acac)(CO)₂ is a standard method to generate catalysts for asymmetric hydroformylation. acs.org The reaction is typically carried out in a suitable solvent, leading to the formation of a square-planar or trigonal-bipyramidal rhodium(I) complex, which can then enter the catalytic cycle.

The general reaction can be represented as: Rh(acac)(CO)₂ + Bis[(S,S,S)-DiazaPhos-SPE] → [Rh(Bis[(S,S,S)-DiazaPhos-SPE])(CO)ₓ]⁺[acac]⁻ + (2-x)CO

Under catalytic conditions, typically under a pressure of synthesis gas (a mixture of CO and H₂), the initially formed complex is converted into the active species, often a rhodium hydride complex such as [Rh(H)(CO)₂(Bis[(S,S,S)-DiazaPhos-SPE])].

Stoichiometric Considerations and Ligand-to-Metal Ratios in Catalyst Systems

While a 1:1 ratio of a bidentate ligand to rhodium might be expected to form a single, well-defined complex, it is common practice to use a slight excess of the phosphine (B1218219) ligand. nih.gov This excess can help maintain the integrity of the desired catalytic species, preventing the formation of less active or inactive rhodium species, such as ligand-free rhodium carbonyl clusters. However, a large excess of the ligand can sometimes be detrimental, potentially leading to the formation of bis-ligand complexes like [Rh(ligand)₂]⁺, which may exhibit lower catalytic activity or different selectivity. nih.gov

The optimal L/Rh ratio is often determined empirically for a specific substrate and set of reaction conditions. Studies with various bisphosphine ligands have shown that altering this ratio can change the coordination sphere of the rhodium center, thereby affecting the steric and electronic environment and influencing the selectivities of the hydroformylation reaction. liv.ac.uk For chelating bisphosphines, a ratio of 3-5 equivalents of excess ligand is sometimes employed to ensure catalyst stability and maintain high regioselectivity. nih.gov

Structural Characterization of Metal-Ligand Complexes

The precise structure and coordination environment of the metal-ligand complex are paramount for understanding its catalytic behavior. A combination of spectroscopic methods and X-ray diffraction analysis is employed to elucidate the detailed structural features of complexes formed between Bis[(S,S,S)-DiazaPhos-SPE] and transition metals.

Spectroscopic techniques provide invaluable information about the bonding and geometry of the metal complex in both solution and the solid state.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for characterizing metal carbonyl complexes. The stretching frequency of the carbon-oxygen bond (ν(CO)) is highly sensitive to the electronic environment of the metal center. rsc.org The coordination of an electron-donating ligand like Bis[(S,S,S)-DiazaPhos-SPE] increases the electron density on the rhodium atom. This increased density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the CO ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency compared to the precursor Rh(acac)(CO)₂. researchgate.net The number and pattern of the ν(CO) bands can also provide information about the geometry of the carbonyl ligands around the metal center (e.g., cis vs. trans).

Table 1: Representative Spectroscopic Data for Rhodium-Bisphosphine Complexes
TechniqueParameterTypical Value for Free LigandTypical Value for Rh(I) ComplexInformation Gained
³¹P NMRChemical Shift (δ, ppm)VariesDownfield shift upon coordinationConfirmation of P-metal bond formation
Coupling Constant (¹JRhP, Hz)N/A150 - 250 HzStrength and geometry of the Rh-P bond
IRν(CO) for [Rh(acac)(CO)₂] (cm⁻¹)N/A~2083, 2014 cm⁻¹Electronic effect of phosphine ligand, geometry of CO ligands
ν(CO) for [Rh(phosphine)(CO)ₓ] (cm⁻¹)N/A< 2083, 2014 cm⁻¹

Key structural parameters obtained from X-ray analysis include:

Rh-P bond lengths : These distances indicate the strength of the metal-ligand bond.

P-Rh-P "bite" angle : This angle is a critical feature of a chelating ligand like Bis[(S,S,S)-DiazaPhos-SPE]. It is constrained by the ligand backbone and plays a major role in determining the selectivity of the catalyst.

Coordination geometry : The analysis confirms whether the complex adopts a square planar, trigonal bipyramidal, or other geometry. For example, in a trigonal bipyramidal complex, it can distinguish between diequatorial and equatorial-apical coordination of the diphosphine ligand. acs.org

Although a specific crystal structure for a Bis[(S,S,S)-DiazaPhos-SPE] complex may not be publicly available, data from analogous rhodium-diphosphine complexes provide a reliable model for its expected structural features. rsc.org

Table 2: Typical Structural Parameters for Rh(I)-Diphosphine Complexes from X-ray Diffraction
ParameterTypical RangeSignificance
Rh-P Bond Length2.20 - 2.40 ÅIndicates the strength of the metal-phosphine interaction.
P-Rh-P Bite Angle85° - 110°Crucial for determining catalytic selectivity; defined by the ligand backbone.
Coordination GeometrySquare Planar or Trigonal BipyramidalDefines the spatial arrangement of ligands and influences substrate approach.

Influence of Coordination Geometry on Catalytic Performance

The coordination geometry of the catalytically active species, which is dictated by the structure of the Bis[(S,S,S)-DiazaPhos-SPE] ligand, is the ultimate determinant of its performance in asymmetric catalysis. In rhodium-catalyzed hydroformylation, the geometry of the key trigonal bipyramidal intermediate, [Rh(H)(CO)₂(ligand)], directly influences both regioselectivity (the preference for linear vs. branched aldehyde) and enantioselectivity (the preference for one enantiomer of the branched product).

The natural bite angle of the diphosphine ligand is a key factor. Ligands with larger bite angles tend to favor diequatorial coordination in the trigonal bipyramidal intermediate, which generally leads to higher selectivity for the linear aldehyde product. liv.ac.uk Conversely, ligands with smaller bite angles often favor an equatorial-apical arrangement, which can promote the formation of the branched aldehyde.

For asymmetric catalysis, the chiral architecture of Bis[(S,S,S)-DiazaPhos-SPE] creates a rigid and well-defined chiral pocket around the rhodium center. This steric environment forces the prochiral substrate to coordinate in a specific orientation during the selectivity-determining step (typically migratory insertion of the olefin into the Rh-H bond). This controlled orientation leads to the preferential formation of one enantiomer over the other. nih.gov Theoretical and experimental studies have shown that for high enantioselectivity, a rigid ligand backbone and a specific equatorial-apical coordination preference are often prerequisites. nih.gov The success of bis-diazaphospholane ligands in achieving high regio- and enantioselectivities stems from their ability to impose a highly organized and sterically demanding coordination geometry on the rhodium center. semanticscholar.orgresearchgate.net

Asymmetric Catalysis Mediated by Bis S,s,s Diazaphos Spe

Rhodium-Catalyzed Asymmetric Hydroformylation (AHF)

The rhodium complex of Bis[(S,S,S)-DiazaPhos-SPE] stands out as a highly effective catalyst for asymmetric hydroformylation (AHF), a process that converts alkenes into chiral aldehydes. This catalytic system demonstrates remarkable activity and selectivity under mild reaction conditions, often requiring low catalyst loadings.

Substrate Scope and Functional Group Compatibility

The Rh-Bis[(S,S,S)-DiazaPhos-SPE] catalyst has proven to be versatile, successfully facilitating the hydroformylation of a wide range of alkene substrates with excellent results.

The asymmetric hydroformylation of aryl alkenes using this catalyst system has been thoroughly investigated, particularly with styrene and its derivatives. The reaction consistently yields high enantioselectivity and a strong preference for the branched aldehyde product. nih.gov For styrene, enantiomeric excesses (ee) of 89% have been achieved with a branched-to-linear aldehyde ratio (b:l) of 30:1. mdpi.com

Research has shown that for terminal aryl alkenes, both enantioselectivity and regioselectivity are proportional to the partial pressure of carbon monoxide. nih.gov Furthermore, studies on para-substituted styrenes indicate that substrates with electron-withdrawing groups lead to the highest regioselectivity, with a Hammett analysis showing a positive linear correlation for this effect. nih.gov Under optimized conditions, regioselectivities as high as 65:1 have been reported for certain aryl alkene substrates. nih.gov

Table 1: Rh-Catalyzed AHF of Representative Aryl Alkenes with Bis[(S,S,S)-DiazaPhos-SPE]

SubstrateBranched:Linear RatioEnantiomeric Excess (ee)
Styrene30:189%

The catalyst's utility extends to more complex functionalized alkenes, demonstrating broad functional group compatibility. High activity and selectivity have been observed in the hydroformylation of substrates such as vinyl acetate (B1210297) and allyl cyanide under mild pressures and temperatures. mdpi.com For example, vinyl acetate can be converted to its corresponding chiral aldehyde with an impressive 95% ee and a b:l ratio of 40:1. mdpi.com

The system is also effective for challenging disubstituted substrates like Z-enamides and Z-enol esters. nih.gov This capability was highlighted in the synthesis of a protected analogue of L-DOPA, showcasing the method's utility in generating valuable peptide precursors with high selectivity and atom economy. nih.gov

Table 2: Rh-Catalyzed AHF of Functionalized Alkenes with Bis[(S,S,S)-DiazaPhos-SPE]

SubstrateBranched:Linear RatioEnantiomeric Excess (ee)
Vinyl Acetate40:195%
Allyl Cyanide4.8:187%

The Rh-Bis[(S,S,S)-DiazaPhos-SPE] catalyst effectively handles the hydroformylation of alkenes bearing protected hydroxyl groups, such as silyl ethers. The hydroformylation of allyl silyl ethers using this system leads to the chiral Roche aldehyde with an outstanding 97% ee. Substituted allylic alcohols, such as trimethyl silyl protected cis-crotyl alcohol, also undergo facile and effective AHF, reacting with complete conversion. These examples underscore the catalyst's compatibility with oxygen-containing functional groups and its ability to produce synthetically valuable chiral building blocks.

Table 3: Rh-Catalyzed AHF of Alkenes with Protected Hydroxyl Groups

SubstrateProductEnantiomeric Excess (ee)
Allyl Silyl EtherChiral Roche Aldehyde97%

While specific studies on the hydroformylation of alkenes featuring a dioxolane group with the Bis[(S,S,S)-DiazaPhos-SPE] catalyst are not extensively detailed in the reviewed literature, the successful hydroformylation of substrates with related acetal protecting groups has been demonstrated. For instance, the hydroformylation of acrolein protected as a diacetoxy acetal proceeds with high regioselectivity, achieving a 7:1 ratio of branched to linear products. This result suggests the catalyst's compatibility with acetal functionalities, which are structurally related to dioxolanes, indicating its potential for application with dioxolane-derived alkenes.

Regioselectivity Control: Branched vs. Linear Aldehyde Products

A key feature of the Rh-Bis[(S,S,S)-DiazaPhos-SPE] catalyst is its exceptional control over regioselectivity, typically favoring the formation of the more synthetically valuable branched aldehyde. For a variety of substrates, including styrene, vinyl acetate, and allyl cyanide, the catalyst consistently produces the branched isomer with high preference, as evidenced by b:l ratios ranging from 4.8:1 to 40:1. mdpi.com

Most strikingly, the regioselectivity can be completely inverted by manipulating the reaction pressure. In the hydroformylation of styrene, high pressures of syngas (CO/H₂) lead to high selectivity for the branched (R)-2-phenylpropanal. However, under extremely low pressures (<10 psia), the catalyst system's selectivity switches to favor the linear regioisomer, 3-phenyl-1-propanal. This pressure-dependent inversion demonstrates that a single catalyst can be tuned to access different regioisomeric products simply by varying reaction conditions, offering significant synthetic flexibility.

Enantioselectivity and Diastereoselectivity in Product Formation

The hallmark of a successful asymmetric catalyst is its ability to direct a reaction towards the preferential formation of one enantiomer over the other, quantified by the enantiomeric excess (e.e.). Similarly, in reactions that can form multiple diastereomers, a high diastereomeric ratio (d.r.) is desirable. Bis[(S,S,S)-DiazaPhos-SPE], often in complex with rhodium, has proven to be a highly effective ligand in achieving such selectivity, particularly in asymmetric hydroformylation reactions.

Research has shown that rhodium catalysts ligated by Bis-3,4-diazaphospholanes, such as Bis[(S,S,S)-DiazaPhos-SPE], exhibit high activity and selectivity in the hydroformylation of various substrates under mild conditions. nih.gov For instance, in the hydroformylation of styrene, allyl cyanide, and vinyl acetate, this catalytic system provides outstanding regio- and enantioselectivities. nih.gov

The effectiveness of the Bis[(S,S,S)-DiazaPhos-SPE] ligand is further highlighted in the asymmetric hydroformylation of N-vinyl carboxamides. Under standardized conditions, the rhodium complex of this ligand catalyzed the conversion of N-vinyl acetamide to the corresponding internal aldehyde with high regioselectivity and an enantiomeric excess of 86%. nih.gov

Detailed studies on the hydroformylation of styrene catalyzed by the rhodium complex of (S,S,S)-bis-diazaphos have revealed that reaction parameters, such as syngas pressure, can significantly influence both regioselectivity and enantioselectivity. nih.gov While high pressures favor the formation of the branched (R)-2-phenylpropanal with high enantioselectivity, lower pressures can lead to an inversion of regioselectivity towards the linear isomer, albeit with a decrease in enantioselectivity for the branched product. nih.gov

The following table summarizes the performance of Bis[(S,S,S)-DiazaPhos-SPE] in rhodium-catalyzed asymmetric hydroformylation of various substrates.

SubstrateEnantiomeric Excess (ee)Branched:Linear Ratio (b:l)Reference
Styrene89%30:1 nih.gov
Allyl Cyanide87%4.8:1 nih.gov
Vinyl Acetate95%40:1 nih.gov
N-Vinyl Acetamide86%27:1 nih.gov

Potential Applications in Other Asymmetric Transformations

While Bis[(S,S,S)-DiazaPhos-SPE] has been extensively studied in the context of rhodium-catalyzed hydroformylation, its potential in other asymmetric transformations remains an area of active exploration.

Asymmetric carbon-carbon bond forming reactions, such as Michael additions and aldol reactions, are fundamental transformations in organic synthesis for the construction of complex chiral molecules. The development of efficient chiral catalysts is paramount for the advancement of these methodologies. While the search results provide extensive information on the development of various organocatalysts and metal complexes for asymmetric Michael additions and aldol reactions, there is no specific mention of the application of Bis[(S,S,S)-DiazaPhos-SPE] as a ligand in these transformations. The existing literature primarily focuses on other classes of ligands and catalysts for these types of reactions.

The versatility of phosphine-based ligands extends to their ability to coordinate with a variety of transition metals, thereby enabling a wide range of catalytic activities. The exploration of Bis[(S,S,S)-DiazaPhos-SPE] in conjunction with transition metals other than rhodium, such as palladium, copper, or iridium, could unlock novel catalytic applications. However, the current body of scientific literature, as indicated by the search results, has not yet reported specific instances of Bis[(S,S,S)-DiazaPhos-SPE] being utilized in catalytic processes involving these alternative transition metals. Research in this area is ongoing, and future studies may reveal the potential of this chiral ligand in a broader spectrum of asymmetric catalysis.

Mechanistic Investigations and Computational Studies of Diazaphos Spe Catalysis

Proposed Catalytic Cycles for Asymmetric Hydroformylation

The generally accepted mechanism for rhodium-catalyzed hydroformylation, originally proposed by Heck and Breslow, serves as the foundational model for the DiazaPhos-SPE system. This cycle involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. Within this framework, the chiral Bis[(S,S,S)-DiazaPhos-SPE] ligand replaces generic phosphine (B1218219) ligands and orchestrates the stereochemical outcome of the reaction.

The catalytic cycle with a rhodium-DiazaPhos-SPE complex is initiated by the formation of a coordinatively unsaturated, active catalyst, typically a rhodium hydride species. The substrate (olefin) then coordinates to the rhodium center. This is followed by the migratory insertion of the olefin into the rhodium-hydride bond, which forms a rhodium-alkyl intermediate. This step is often crucial for determining both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. Subsequent coordination of carbon monoxide and insertion into the rhodium-alkyl bond generates a rhodium-acyl species. The cycle concludes with hydrogenolysis of this acyl intermediate, which releases the chiral aldehyde product and regenerates the active rhodium-hydride catalyst.

The Bis[(S,S,S)-DiazaPhos-SPE] ligand is central to the catalyst's performance, influencing substrate binding, activation, and, most importantly, the induction of chirality. sigmaaldrich.com Developed by Professor Landis and colleagues, ligands based on chiral 3,4-diazaphospholane structures are designed to address common challenges in asymmetric hydroformylation, such as low reaction rates and poor selectivity. sigmaaldrich.com

The ligand's primary role is to create a rigid and well-defined chiral environment around the rhodium metal center. This is achieved through the following mechanisms:

Substrate Binding and Orientation: The chiral pocket formed by the DiazaPhos-SPE framework forces the prochiral olefin substrate to bind to the rhodium center in a specific orientation. This preferential binding minimizes steric clashes between the substrate and the ligand's bulky substituents, predisposing the system for the formation of one enantiomer over the other.

Chiral Induction: During the key stereochemistry-determining step—migratory insertion—the ligand's rigid structure directs the pathway of the reaction. Some chiral scaffolding ligands can behave like chiral auxiliaries by covalently binding to the substrate, thereby offering robust stereocontrol. nih.gov While DiazaPhos-SPE does not bind covalently to the substrate, its well-defined chiral environment similarly guides the formation of the new stereocenter with high fidelity. The result is a highly enantioselective transformation, as demonstrated in the hydroformylation of vinyl acetate (B1210297) to the corresponding chiral aldehyde with 96% enantiomeric excess (ee). sigmaaldrich.com

The effectiveness of this ligand is highlighted by its ability to achieve high conversions and selectivities at exceptionally low catalyst loadings (as low as 0.001 mol%), indicating a highly active and stable catalytic species. sigmaaldrich.com

Identifying the rate-determining step and characterizing transient intermediates are essential for a complete mechanistic understanding. For rhodium-phosphine catalyzed hydroformylation cycles, several steps have been proposed as rate-limiting, including the coordination of the olefin, the migratory insertion of the hydride, or the dissociation of a CO ligand to create a vacant coordination site for the substrate.

Direct observation of transient intermediates in catalytic cycles is challenging due to their short lifetimes. nih.gov Techniques such as rapid quench-flow can be employed to chemically sample reaction mixtures at millisecond intervals, allowing for the kinetic characterization of intermediates. nih.gov However, for the DiazaPhos-SPE system specifically, detailed experimental studies identifying the rate-determining step and intermediates have not been extensively reported in the available literature. Insights are often drawn from related, well-studied systems and supported by computational modeling.

Analysis of Electronic and Steric Effects of the DiazaPhos-SPE Ligand Framework

The catalytic outcome of hydroformylation is profoundly influenced by the electronic and steric properties of the phosphine or phosphite ligands. chemolink.com In Bis[(S,S,S)-DiazaPhos-SPE], the diazaphospholane framework provides a unique combination of these effects.

Steric Effects: The ligand possesses a rigid, C2-symmetric backbone with bulky substituents. This steric hindrance is a key factor in creating the chiral pocket that dictates the facial selectivity of olefin coordination and the subsequent migratory insertion step. The defined geometry restricts the possible transition states, favoring the one that leads to the major enantiomer. The manipulation of steric properties is a well-established strategy for controlling regioselectivity in hydroformylation with bisphosphite ligands. chemolink.com

Electronic Effects: The phosphorus atoms in the DiazaPhos-SPE ligand are part of a diazaphospholane ring, which modulates the electron density at the phosphorus atoms and, consequently, at the rhodium center. These electronic properties influence the strength of the Rh-CO and Rh-H bonds, affecting the rates of key catalytic steps such as CO dissociation and reductive elimination. The balance of σ-donating and π-accepting properties of the ligand is critical for achieving high catalytic activity.

The success of the DiazaPhos-SPE ligand stems from an optimal balance of these steric and electronic features, which leads to a catalyst that is not only highly selective but also highly active. sigmaaldrich.com

Computational Chemistry Approaches to Reaction Mechanism and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex catalytic mechanisms. researchgate.netmdpi.com It provides insights into reaction pathways, transition state structures, and the origins of selectivity that are often inaccessible through experimental methods alone. researchgate.net

While specific DFT studies focused exclusively on the Bis[(S,S,S)-DiazaPhos-SPE] ligand are not detailed in the provided search results, the methodology is broadly applied to understand similar catalytic systems. DFT calculations can be used to map the entire potential energy surface of the hydroformylation catalytic cycle. mdpi.compku.edu.cn

Such studies typically involve:

Geometry Optimization: Calculating the lowest-energy structures for reactants, intermediates, products, and transition states.

Energy Profiling: Determining the relative energies of all species along the reaction coordinate to construct a complete energy profile. This profile helps identify the most likely reaction pathway and the highest energy barrier, which corresponds to the rate-determining step.

Mechanism Elucidation: Comparing different possible mechanistic pathways, such as concerted versus stepwise processes, to determine the most energetically favorable route. pku.edu.cn

For a catalyst like Rh-DiazaPhos-SPE, DFT could be used to model the coordination of an olefin, calculate the energy barriers for the formation of different regioisomeric and enantiomeric intermediates, and thereby rationalize the experimentally observed high selectivities.

A primary goal of computational modeling in asymmetric catalysis is to predict and explain selectivity. By calculating the energies of the diastereomeric transition states that lead to the different enantiomers of the product, the enantiomeric excess can be predicted using the energy difference (ΔΔG‡).

For the Rh-DiazaPhos-SPE system, computational models would focus on the migratory insertion step. The calculations would model the transition states for the insertion of the olefin into the Rh-H bond from its two different prochiral faces. A significant energy difference between these two transition states, dictated by the steric and electronic interactions with the chiral ligand, would explain the high enantioselectivity observed experimentally. rsc.org Similarly, the energy barriers leading to the branched versus the linear aldehyde product can be calculated to predict regioselectivity. rsc.org The consistent high performance of DiazaPhos-SPE suggests a large and systematic energy difference between the favored and disfavored transition states. sigmaaldrich.com

Interactive Data Table: Catalytic Performance of Rh/(S,S,S)-DiazaPhos-SPE

The following table summarizes the reported performance of a rhodium catalyst incorporating the (S,S,S)-DiazaPhos-SPE ligand in the asymmetric hydroformylation of vinyl acetate. sigmaaldrich.com

ParameterValue
SubstrateVinyl Acetate
Catalyst SystemRh(CO)₂(acac) / (S,S,S)-DiazaPhos-SPE
Catalyst Loading0.001 mol%
ConditionsCO / H₂ (400 psi)
Conversion94%
Enantiomeric Excess (ee)96%

Understanding Non-Covalent Interactions within the Catalytic Pocket

A thorough review of scientific literature reveals a lack of specific studies focused on the non-covalent interactions within the catalytic pocket of the compound Bis[(S,S,S)-DiazaPhos-SPE] . While the broader class of phosphoramidite ligands, to which DiazaPhos belongs, is known to engage in various non-covalent interactions that are crucial for enantioselectivity in asymmetric catalysis, detailed mechanistic and computational investigations for this specific ligand are not publicly available.

In general, the catalytic pocket of transition metal complexes with chiral phosphoramidite ligands is a finely-tuned environment where subtle non-covalent forces dictate the stereochemical outcome of a reaction. These interactions can include:

π-π Stacking: Interactions between aromatic rings of the ligand and the substrate.

CH-π Interactions: Interactions between C-H bonds and aromatic systems.

Steric Repulsion: The spatial arrangement of bulky groups on the ligand can create a chiral pocket that sterically favors one transition state over another.

Hydrogen Bonding: Although less common for this ligand type, potential hydrogen bonding interactions can influence substrate orientation.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating these interactions by modeling the transition states of the catalyzed reaction. Such studies can provide quantitative data on the energies of different stereoisomeric transition states and identify the key non-covalent interactions responsible for the observed enantioselectivity.

For related phosphoramidite ligands, research has shown that the precise nature and strength of these non-covalent interactions are highly dependent on the specific ligand architecture, the metal center, the substrate, and the reaction conditions. For instance, modifications to the aryl groups on the phosphoramidite backbone can significantly alter the electronic and steric properties of the catalytic pocket, leading to changes in both reactivity and enantioselectivity.

Unfortunately, without specific research on Bis[(S,S,S)-DiazaPhos-SPE] , it is not possible to provide detailed research findings or data tables illustrating the non-covalent interactions within its catalytic pocket. Further experimental and computational studies are needed to elucidate the specific mechanistic details of catalysis involving this compound.

Comparative Analysis with Other Chiral Ligand Systems

Performance Benchmarking Against Established Chiral Phosphine (B1218219) Ligands

Asymmetric hydroformylation (AHF) is a benchmark reaction for evaluating the performance of chiral phosphorus ligands. The goal is to achieve high conversion, high regioselectivity for the chiral branched aldehyde (high b/l or i/n ratio), and high enantioselectivity (ee). Bis[(S,S,S)-DiazaPhos-SPE] has demonstrated exceptional results across various substrates. researchgate.net

Ligands featuring a chiral backbone, where stereogenicity is derived from a C₂-symmetric scaffold rather than the phosphorus atom, represent a foundational class of ligands in asymmetric catalysis.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a renowned axially chiral diphosphine ligand. While highly successful in asymmetric hydrogenations, its performance in rhodium-catalyzed AHF can be modest. For instance, in the AHF of styrene, BINAP-based systems often yield lower regioselectivity and enantioselectivity compared to more specialized ligands.

Chiraphos ((2R,3R)-(-)-Bis(diphenylphosphino)butane) and BDPP ((2S,4S)-Bis(diphenylphosphino)pentane) possess chirality on their carbon backbones. In the hydroformylation of styrene, catalysts based on ligands like BDPP have been studied, but achieving simultaneous high regioselectivity and enantioselectivity remains a challenge. researchgate.net

Compared to these backbone-chiral ligands, Bis[(S,S,S)-DiazaPhos-SPE] consistently delivers superior performance in AHF, particularly in achieving high branched-to-linear ratios and enantiomeric excesses for a range of substrates. researchgate.netresearchgate.net

Table 1: Performance Comparison in Asymmetric Hydroformylation of Styrene

LigandRegioselectivity (branched:linear)Enantioselectivity (% ee)Reference
Bis[(S,S,S)-DiazaPhos-SPE]30:189% researchgate.net
(S,S)-BDPP~10:1Variable, often moderate researchgate.net
(R)-BINAPLow to moderateLow to moderateGeneral observation

P-chiral ligands, where the phosphorus atom itself is the stereogenic center, were among the first to demonstrate high efficacy in asymmetric catalysis.

DIPAMP ((R,R)-1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethane) was a pioneering ligand, famously used in the industrial synthesis of L-DOPA via asymmetric hydrogenation. researchgate.net While revolutionary in hydrogenation, its application in AHF is less common, and ligands specifically designed for hydroformylation, like Bis[(S,S,S)-DiazaPhos-SPE], generally show superior performance in that specific application. The structural rigidity and electronic properties of diazaphospholane ligands appear better suited for the demands of the AHF catalytic cycle.

Hybrid ligands that contain both a phosphine and a phosphite moiety, such as BINAPHOS and its derivatives, have been developed to combine the properties of both functional groups.

BOBPHOS and related phosphine-phosphite ligands like BINAPHOS have shown very high enantioselectivities in the AHF of certain substrates. For example, in the hydroformylation of vinyl acetate (B1210297), BINAPHOS can achieve excellent enantioselectivity. wiley-vch.de However, a common trade-off is lower regioselectivity compared to top-tier diphosphine systems. nih.gov Theoretical studies suggest that for high stereoselectivity, a specific coordination geometry is required where the chirality is effectively transmitted to the substrate, a feature that is highly optimized in the Bis[(S,S,S)-DiazaPhos-SPE] system. nih.gov

Table 2: Performance Comparison in Asymmetric Hydroformylation of Vinyl Acetate

LigandRegioselectivity (branched:linear)Enantioselectivity (% ee)Reference
Bis[(S,S,S)-DiazaPhos-SPE]40:195% researchgate.net
(R,S)-BINAPHOS~15:1up to 98% wiley-vch.de
BettiPhos (P-chiral phosphine-phosphorodiamidite)>1000:193.5% acs.org

BOX and PyBOX ligands are C₂-symmetric nitrogen-based ligands that are highly effective in a variety of metal-catalyzed reactions, including copper-catalyzed cyclopropanations and palladium-catalyzed allylic alkylations. However, they are not typically employed in rhodium-catalyzed hydroformylation. Their electronic and steric profiles are suited for Lewis acid catalysis rather than the oxidative addition and reductive elimination steps central to hydroformylation. Therefore, a direct performance comparison with Bis[(S,S,S)-DiazaPhos-SPE] in AHF is not applicable, as they operate in different catalytic domains.

Distinct Advantages and Limitations of Bis[(S,S,S)-DiazaPhos-SPE] in Catalysis

Advantages:

High Activity and Turnover Frequencies: Rhodium complexes of Bis[(S,S,S)-DiazaPhos-SPE] exhibit exceptionally high catalytic activity, with turnover frequencies reported around 3,000 h⁻¹ under mild conditions. researchgate.net This efficiency is crucial for practical and industrial applications.

Excellent Enantio- and Regioselectivity: The ligand consistently achieves high levels of both regioselectivity (favoring the valuable branched aldehyde) and enantioselectivity (often >90% ee) simultaneously. researchgate.netnih.gov This dual selectivity is a significant advantage over many other ligand systems where an improvement in one often comes at the expense of the other.

Broad Substrate Scope: The catalyst is effective for a wide range of substrates, including vinyl arenes (styrene), vinyl esters (vinyl acetate), and functionalized olefins (allyl cyanide). nih.gov It has also shown success with substrates often considered difficult, such as 1,1- and 1,2-disubstituted alkenes. nih.gov

Mild Reaction Conditions: High performance is achieved under relatively mild pressures (20-500 psig) and temperatures (40-120 °C), which enhances safety and reduces energy costs. researchgate.net

Atom Economy: Asymmetric hydroformylation is an atom-economical process that converts simple alkenes into more complex and valuable chiral aldehydes in a single step. nih.gov The high efficiency of the Bis[(S,S,S)-DiazaPhos-SPE] catalyst maximizes this inherent advantage.

Limitations:

Substrate-Specific Challenges: While the substrate scope is broad, certain classes of substrates remain challenging. For example, achieving high regioselective control in the hydroformylation of allylic alcohols can be difficult without further ligand modification. morressier.com

Potential for Side Reactions: In the hydroformylation of α,β-unsaturated carbonyl substrates, olefin hydrogenation can be a significant competing side reaction. While diazaphospholane ligands generally perform well, this limitation can sometimes be overcome by protecting the carbonyl group. nih.gov

Synthesis and Cost: The synthesis of enantiopure bis(diazaphospholane) ligands is a multi-step process. While scalable methods have been developed, the cost and availability of the ligand may be a consideration compared to some simpler, more established ligands.

Strategies for Ligand Modification and Optimization Based on Comparative Studies

The modular nature of the bis(diazaphospholane) scaffold allows for systematic modification to fine-tune its catalytic properties, often drawing lessons from the performance of other ligand systems.

Backbone Reduction: Inspired by the highly selective all-sp³ hybridized phospholane (B1222863) ring of ligands like Ph-BPE, researchers have modified the standard acylhydrazine backbone of Bis[(S,S,S)-DiazaPhos-SPE]. Reduction of the backbone carbonyls to methylenes (an alkylhydrazine backbone) increases the puckering of the diazaphospholane ring. This conformational change was shown to significantly improve regioselectivity for the branched aldehyde, demonstrating a successful strategy of mimicking structural features from other high-performance ligand classes. wisc.eduresearchgate.net

Directed Catalysis via Functionalization: To address limitations with challenging substrates like allylic alcohols, a strategy involves incorporating functional groups onto the ligand scaffold. The development of diazaphospholane ligands bearing boronate substituents is one such approach. morressier.com The goal is for the boronate group to covalently and reversibly bind the alcohol substrate, bringing it into proximity with the catalytic rhodium center. This "scaffolding" approach aims to enhance both reactivity and selectivity through an intramolecular-like reaction, a concept designed to overcome challenges where standard intermolecular catalysis is less effective. wisc.edu

Steric and Electronic Tuning: The synthesis allows for variation of the substituents on the diazaphospholane rings and the phosphine bridge. researchgate.net This modularity enables the creation of ligand libraries where steric bulk and electronic properties can be systematically adjusted. By comparing the performance of these new derivatives to established ligands like BINAP (known for its large bite angle and specific steric profile) or electronically modified phosphites, a deeper understanding of the structure-activity relationship can be developed to optimize the catalyst for new substrates or to further enhance selectivity.

Emerging Research Directions and Future Outlook for Bis S,s,s Diazaphos Spe Chemistry

Catalyst Immobilization and Heterogenization Strategies for Sustainability

A significant drawback of homogeneous catalysts like the rhodium complex of Bis[(S,S,S)-DiazaPhos-SPE] is the difficulty in separating the catalyst from the reaction products. This challenge hinders catalyst recycling, which is crucial given the high cost of rhodium, and can lead to product contamination. To address this, a primary research focus is the development of robust immobilization strategies.

Research has successfully demonstrated that enantiopure bis-3,4-diazaphospholanes (BDPs), the core structure of DiazaPhos-SPE, can be functionalized with carboxylic acids. researchgate.net This modification allows for covalent attachment to solid supports, effectively converting the homogeneous catalyst into a heterogenized one. researchgate.net Key findings from these studies include:

Support Materials: Amine-functionalized resins, such as Tentagel, and silica (B1680970) have been used as supports. Catalysts immobilized on Tentagel resins showed particularly promising results, retaining the high performance of their homogeneous counterparts. researchgate.netresearchgate.net

Performance of Immobilized Catalysts: When attached to Tentagel resins, the catalysts exhibited high regioselectivity and enantioselectivity in the asymmetric hydroformylation of prochiral alkenes, comparable to the non-immobilized versions. researchgate.netresearchgate.net

Recyclability and Leaching: The heterogenized catalysts demonstrated excellent recyclability. researchgate.net In both batch and continuous flow reactor conditions, only trace levels of rhodium leaching were observed, confirming the robustness of the covalent tethering. researchgate.netresearchgate.net For example, one study noted that a BDP ligand bonded to a resin was used for seven consecutive reaction cycles in batch mode. researchgate.net

Novel Anchoring Strategies: More recent strategies involve modifying the ligand structure with moieties like pyrene (B120774) to enable immobilization onto carbon-based materials, including multi-walled carbon nanotubes (MWCNTs) and reduced graphene oxide (rGO). researchgate.net

These advancements are critical for translating the high efficacy of DiazaPhos-SPE catalysis to more sustainable and economically viable industrial processes.

Table 1: Performance of Homogeneous vs. Immobilized Bis-diazaphospholane (BDP) Catalysts

Catalyst SystemSupportKey Performance MetricsRecyclabilitySource
Homogeneous Rh-BDPNone (in solution)High activity, regioselectivity, and enantioselectivity.Difficult; requires complex separation. researchgate.net
Immobilized Rh-BDPTentagel ResinSimilarly high regioselectivity and enantioselectivity; activity approaches homogeneous catalyst.Excellent; successfully used in batch and flow reactors with minimal Rh leaching. researchgate.netresearchgate.net
Immobilized Rh-BDPSilicaPoorer enantioselectivities compared to homogeneous and resin-supported catalysts.Recyclable, but with compromised performance. researchgate.net
Immobilized Rh-BDPCarbon Nanotubes (MWCNT), Graphene Oxide (rGO)Performance similar to non-immobilized systems for specific substrates (e.g., norbornene).Demonstrates potential for recyclability with alternative supports. researchgate.net

Tandem Catalysis and Cascade Reactions Involving Hydroformylation Products

The aldehyde products generated from hydroformylation are versatile chemical intermediates. A significant frontier in catalysis is the development of tandem or cascade reactions, where the aldehyde is consumed in a subsequent transformation in the same pot. This approach enhances process efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste.

While the rhodium complex of Bis[(S,S,S)-DiazaPhos-SPE] is renowned for producing chiral aldehydes, its specific use in subsequent tandem reactions is a key area for future development. The highly selective formation of the aldehyde makes it an ideal starting point for various transformations. Conceptually, the aldehyde can be converted into:

Alcohols via in-situ hydrogenation.

Amines through reductive amination.

Alkenes via Wittig-type reactions.

Complex heterocycles through condensation and cyclization sequences.

Research on other rhodium-based systems has demonstrated the feasibility of such tandem processes. For instance, tandem hydroformylation-hydrogenation has been achieved using cooperative ligand systems, converting alkenes directly into C1-elongated alcohols. nih.gov Similarly, one-pot hydroformylation-reductive amination sequences have been developed to produce amines directly from olefins. researchgate.net The future challenge lies in integrating the superior enantioselectivity of the DiazaPhos-SPE ligand into a robust catalytic system that can perform both the initial hydroformylation and a subsequent transformation without mutual interference.

Application of Green Chemistry Principles in DiazaPhos-SPE Catalysis

The use of Bis[(S,S,S)-DiazaPhos-SPE] in catalysis inherently aligns with several core principles of green chemistry. Future research will likely focus on further optimizing reaction conditions and processes to maximize these benefits.

Catalysis: The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric ones. By its very nature, DiazaPhos-SPE is a catalyst, enabling transformations with high efficiency at low loadings (e.g., 0.5 mol %), thus minimizing waste. nih.gov

Atom Economy: Asymmetric hydroformylation is a highly atom-economical reaction, incorporating all atoms from the alkene, carbon monoxide, and hydrogen into the final aldehyde product. This fulfills the second principle of green chemistry by maximizing the incorporation of reactant materials into the desired product.

Waste Prevention: The high selectivity of the catalyst system is crucial. The ability to achieve high regioselectivity (88-99%) and enantioselectivity (>90% ee) for various substrates means that the formation of undesired isomers and byproducts is minimized, directly addressing the first principle of preventing waste at the source. nih.gov

Design for Energy Efficiency: The sixth principle encourages conducting reactions at ambient temperature and pressure. Rhodium-bisdiazaphospholane catalysts have proven effective under mild conditions, including pressures that can be safely achieved in standard glass laboratory equipment, reducing the energy input required for the process. nih.gov

Design and Synthesis of Novel DiazaPhos-SPE Analogues for Enhanced Reactivity, Selectivity, and Stability

While Bis[(S,S,S)-DiazaPhos-SPE] is a highly effective ligand, the design and synthesis of novel analogues offer a pathway to further improvements. The modular nature of the diazaphospholane framework allows for systematic modifications to fine-tune its properties. General strategies in ligand design, which could be applied to the DiazaPhos-SPE scaffold, involve introducing additional functional groups to modulate the steric and electronic environment of the metal center. sioc.ac.cn

Potential directions for the design of new DiazaPhos-SPE analogues include:

Modifying Steric Hindrance: Introducing bulkier or specifically shaped substituents on the ligand backbone could create a more defined chiral pocket around the rhodium center, potentially leading to even higher enantioselectivity for challenging substrates.

Altering Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can influence the electron density at the rhodium center. This can impact catalyst activity, stability, and its affinity for reactants like carbon monoxide and alkenes.

Incorporating Functional Groups: Adding groups capable of secondary interactions (e.g., hydrogen bonding) could help in substrate recognition and orientation, thereby enhancing selectivity. Functional handles can also be introduced to facilitate catalyst immobilization, as discussed previously. researchgate.net

The synthesis of a library of DiazaPhos-SPE analogues and the systematic evaluation of their performance would generate valuable structure-activity relationship data, guiding the rational design of next-generation catalysts tailored for specific applications.

Expanding the Substrate Scope and Exploring New Reaction Types beyond Hydroformylation

A major thrust of current research is to apply the catalytic power of the Rh-DiazaPhos-SPE system to a broader range of starting materials and reaction types. Significant progress has already been made in expanding the substrate scope for asymmetric hydroformylation beyond simple terminal alkenes.

Rhodium-diazaphospholane catalysts have shown remarkable efficacy with traditionally challenging substrates, demonstrating the versatility of the system. semanticscholar.org

Disubstituted and Functionalized Alkenes: The catalyst is effective for the hydroformylation of Z-enamides and Z-enol esters, providing access to valuable chiral α-functionalized aldehydes. nih.gov

Dienes: A key advancement is the highly regioselective and enantioselective hydroformylation of 1,3-dienes. This reaction yields β,γ-unsaturated aldehydes, which are valuable synthetic building blocks as they retain a double bond for further chemical modification. nih.gov For a variety of 1,3-dienes, this method achieves >90% ee and high conversion under mild conditions. nih.gov

Heterocyclic Olefins: The successful hydroformylation of heterocyclic alkenes, such as dihydrofurans, is another area of active exploration, providing routes to chiral heterocyclic aldehydes. researchgate.netsemanticscholar.org

Aryl Alkenes and Vinyl Esters: The catalyst system is also highly effective for substrates like aryl alkenes (e.g., styrene) and vinyl esters, producing chiral aldehydes with excellent enantioselectivity. semanticscholar.org

Looking forward, a significant opportunity lies in exploring entirely new reaction types catalyzed by Rh-DiazaPhos-SPE. Given its success in hydroformylation, investigating its potential in other asymmetric transformations, such as hydrogenation or hydroacylation, could unlock new synthetic pathways.

Table 2: Expanded Substrate Scope for Asymmetric Hydroformylation with Rh-Bisdiazaphospholane Catalysts

Substrate ClassProduct TypeReported SelectivitySignificanceSource
Aryl Alkenes (e.g., Styrene)Chiral α-aryl aldehydesHigh enantioselectivity.Access to important chiral building blocks. semanticscholar.orgresearchgate.net
Vinyl Esters & CarboxamidesChiral α-functionalized aldehydesHigh enantioselectivity.Provides precursors for chiral acids and amides. semanticscholar.org
1,3-Dienesβ,γ-Unsaturated aldehydes>90% ee, 88-99% regioselectivity.Products retain a C=C bond for further synthesis. nih.gov
Heterocyclic Alkenes (e.g., Dihydrofuran)Chiral heterocyclic aldehydesHigh enantioselectivity reported for related systems.Synthesis of chiral heterocycles. researchgate.netsemanticscholar.org
Functionalized Allylic SubstratesChiral functionalized aldehydesHigh enantioselectivity.Access to complex chiral molecules. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis[(S,S,S)-DiazaPhos-SPE] with high enantiomeric purity?

  • Methodological Answer : Utilize chiral auxiliary-assisted synthesis or asymmetric catalytic routes to ensure stereochemical control. Post-synthesis, employ chiral HPLC or polarimetry to quantify enantiomeric excess (ee). For structural validation, combine 31P^{31}\text{P} NMR and X-ray crystallography to confirm the configuration . Document reaction parameters (e.g., temperature, solvent polarity) to enhance reproducibility .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of Bis[(S,S,S)-DiazaPhos-SPE]?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Complementary techniques like circular dichroism (CD) spectroscopy or vibrational CD (VCD) can correlate experimental spectra with computational models (e.g., density functional theory). Cross-validate results with known chiral standards to minimize ambiguity .

Q. How can researchers ensure reproducibility in synthesizing Bis[(S,S,S)-DiazaPhos-SPE] given its multiple chiral centers?

  • Methodological Answer : Standardize protocols using inert atmosphere conditions (e.g., Schlenk line) to prevent oxidation. Implement strict temperature control and solvent purification. Use chiral stationary phases in HPLC to monitor ee at each synthetic step. Publish detailed procedural logs, including catalyst loading and reaction kinetics, to facilitate replication .

Advanced Research Questions

Q. What strategies address discrepancies in catalytic activity data for Bis[(S,S,S)-DiazaPhos-SPE] across different studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., solvent polarity, substrate scope). Replicate experiments under controlled conditions, using standardized substrates and reaction scales. Apply statistical tools (e.g., ANOVA) to isolate variables contributing to data inconsistency. Cross-reference with computational models to reconcile empirical and theoretical results .

Q. How can computational modeling be integrated to predict the behavior of Bis[(S,S,S)-DiazaPhos-SPE] in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to simulate transition states and ligand-substrate interactions. Validate models against experimental kinetic data (e.g., Eyring plots). Use molecular dynamics (MD) simulations to explore solvent effects and conformational flexibility. Iteratively refine parameters to improve predictive accuracy .

Q. What methodologies optimize the stability of Bis[(S,S,S)-DiazaPhos-SPE] under varying thermal and oxidative conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Introduce sterically bulky substituents or electron-withdrawing groups to enhance oxidative resistance. Test stability in protic vs. aprotic solvents and correlate with DFT-calculated bond dissociation energies .

Q. How can researchers evaluate the compound’s efficacy across disciplines (e.g., asymmetric catalysis vs. material science)?

  • Methodological Answer : Design comparative studies using standardized assays (e.g., turnover frequency in catalysis vs. conductivity measurements in materials). Apply systematic review frameworks (PRISMA) to synthesize cross-disciplinary findings. Use cluster analysis to identify structure-property relationships .

Q. What experimental approaches elucidate the mechanistic pathways of Bis[(S,S,S)-DiazaPhos-SPE] in enantioselective reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and 18O^{18}\text{O}-labeling to probe rate-determining steps. Monitor intermediates via in-situ IR or Raman spectroscopy. Combine stopped-flow techniques with time-resolved mass spectrometry to capture transient species. Validate mechanisms through Hammett plots or linear free-energy relationships (LFER) .

Q. How to design systematic reviews assessing the current applications of Bis[(S,S,S)-DiazaPhos-SPE] in organometallic chemistry?

  • Methodological Answer : Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025). Use databases like SciFinder and PubMed for comprehensive retrieval. Apply thematic analysis to categorize applications (e.g., C–H activation, cross-coupling). Assess bias via ROBINS-I tool and synthesize gaps using PICO (Population, Intervention, Comparison, Outcome) frameworks .

Methodological Framework for Data Contradiction Analysis

  • Step 1 : Identify conflicting datasets and isolate variables (e.g., reaction scale, purity thresholds) .
  • Step 2 : Replicate experiments under harmonized conditions to minimize external bias .
  • Step 3 : Apply multivariate regression to quantify variable contributions to observed discrepancies .
  • Step 4 : Publish negative results and methodological limitations to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.